molecular formula C14H19N5O5 B2824133 methyl 2-[3,7-dimethyl-8-(morpholin-4-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate CAS No. 878452-67-6

methyl 2-[3,7-dimethyl-8-(morpholin-4-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate

Cat. No.: B2824133
CAS No.: 878452-67-6
M. Wt: 337.336
InChI Key: VGWMLHFATSCHAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[3,7-dimethyl-8-(morpholin-4-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate (CAS: 332388-37-1) is a purine-derived compound with a molecular formula of C₁₃H₁₇N₅O₅ and a molecular weight of 323.305 g/mol . Structurally, it features a purine core modified with:

  • 3,7-dimethyl groups at positions 3 and 7,
  • A morpholin-4-yl substituent at position 8,
  • A methyl acetate moiety at position 1 via a methylene bridge.

Properties

IUPAC Name

methyl 2-(3,7-dimethyl-8-morpholin-4-yl-2,6-dioxopurin-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O5/c1-16-10-11(15-13(16)18-4-6-24-7-5-18)17(2)14(22)19(12(10)21)8-9(20)23-3/h4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWMLHFATSCHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1N3CCOCC3)N(C(=O)N(C2=O)CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[3,7-dimethyl-8-(morpholin-4-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through the condensation of appropriate amines and aldehydes, followed by cyclization reactions.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the purine core is replaced by a morpholine moiety.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

methyl 2-[3,7-dimethyl-8-(morpholin-4-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the purine ring, where nucleophiles replace leaving groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

methyl 2-[3,7-dimethyl-8-(morpholin-4-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2-[3,7-dimethyl-8-(morpholin-4-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Core Modifications

Methyl 2-((7-isopentyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoate (CAS: 476481-88-6) Substituents: Replaces the morpholine group with a thio-propanoate chain and introduces an isopentyl group at position 5. The bulky isopentyl group could sterically hinder target binding .

3-Methyl-7-{2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethyl}-8-morpholin-4-yl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine (CAS: 476482-91-4) Substituents: Adds a thiazole-sulfanyl ethyl group at position 6.

Morpholine vs. Heterocyclic Replacements

  • Morpholin-4-yl Group : Commonly used in drug design for its balanced hydrophilicity and conformational flexibility, which may improve target engagement and solubility .
  • Pyridine or Thiophene Groups (e.g., in CAS: 676632-36-3): These aromatic systems enhance rigidity and electronic interactions but may reduce solubility due to increased hydrophobicity .

Key Observations :

  • Solubility : Morpholine-containing analogs (e.g., target compound) generally exhibit higher aqueous solubility than thiophene- or thiazole-modified derivatives .
  • Binding Interactions : Bulky substituents (e.g., isopentyl) may reduce binding affinity to compact active sites, while smaller groups (e.g., methyl) allow better steric accommodation .
  • Metabolic Stability : Sulfanyl and thiazole groups may resist oxidative metabolism compared to ester-linked moieties .

Methodological Considerations in Similarity Assessment

Comparative studies rely on computational and experimental methods:

  • Structural Similarity Metrics : Tools like Tanimoto coefficients or pharmacophore mapping quantify shared features (e.g., purine core, morpholine group) .
  • Spectrofluorometry/Tensiometry : Used to determine critical micelle concentration (CMC) for amphiphilic analogs, though primarily applied to quaternary ammonium compounds (see ). For purine derivatives, HPLC and crystallography (via SHELX software, ) are more relevant for purity and structural validation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 2-[3,7-dimethyl-8-(morpholin-4-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving purine core functionalization. A typical approach includes:

  • Step 1 : Alkylation of the purine core at the 8-position using morpholine derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Esterification of the acetic acid side chain using methyl iodide or dimethyl sulfate in polar aprotic solvents (e.g., DMF or MeCN) .
  • Optimization : Control temperature (60–80°C) and pH (neutral to slightly basic) to minimize side reactions. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How should researchers characterize this compound to confirm its structural integrity?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methyl groups at 3,7-positions and morpholine integration at C8) .
  • HRMS : Confirm molecular weight (C₁₃H₁₇N₅O₅, MW 323.305) and fragmentation patterns .
  • X-ray crystallography (if crystals are obtainable): Resolve conformational details of the purine-morpholine interface .

Q. What role do the morpholine and ester functional groups play in the compound’s physicochemical properties?

  • Methodological Answer :

  • Morpholine : Enhances solubility in polar solvents (e.g., DMSO, methanol) and stabilizes interactions with biological targets via hydrogen bonding .
  • Methyl ester : Increases lipophilicity (logP ~1.5), improving membrane permeability in cellular assays. Hydrolysis to the carboxylic acid under physiological conditions may affect bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data observed across different experimental models (e.g., enzyme inhibition vs. cell-based assays)?

  • Methodological Answer :

  • Hypothesis Testing : Compare compound stability under assay conditions (e.g., ester hydrolysis rates in buffer vs. serum-containing media) .
  • Metabolite Profiling : Use LC-MS to identify active metabolites (e.g., carboxylic acid derivatives) that may contribute to discrepancies .
  • Control Experiments : Include reference inhibitors (e.g., theophylline analogs) to validate target specificity .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with adenosine receptors or phosphodiesterases, focusing on the morpholine’s role in binding .
  • QSAR Modeling : Train models on datasets of purine derivatives (e.g., substituent effects at C8 on IC₅₀ values) using descriptors like logP, polar surface area, and H-bond donors .

Q. How can synthetic byproducts or impurities be identified and mitigated during scale-up?

  • Methodological Answer :

  • HPLC-PDA/MS Analysis : Detect impurities (e.g., demethylated or oxidized byproducts) using reverse-phase C18 columns .
  • Process Optimization : Replace hygroscopic solvents (e.g., DMF) with acetonitrile or THF to reduce water-sensitive side reactions .

Key Considerations for Experimental Design

  • Stereochemical Purity : Monitor racemization at chiral centers (if applicable) using chiral HPLC .
  • Stability Studies : Assess compound degradation under light, heat, and humidity to define storage conditions .
  • Ethical Compliance : Adhere to institutional guidelines for handling morpholine derivatives, which may have neuropharmacological effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.